Sulfoxyde de S-méthyl-N,N-diéthylthiocarbamate

Vue d'ensemble

Description

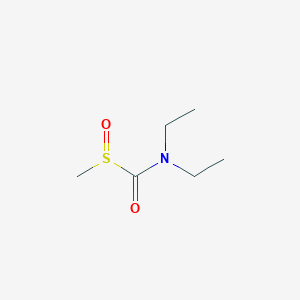

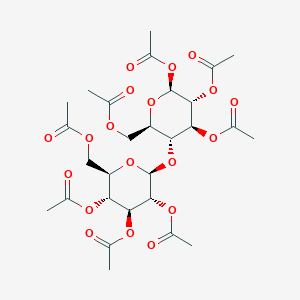

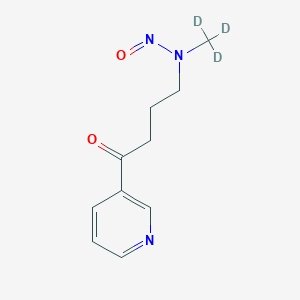

N,N-diethyl-1-methylsulfinylformamide is an organic compound belonging to the class of sulfoxides. Sulfoxides are characterized by the presence of a sulfinyl functional group, with the general structure RS(=O)R’ (where R and R’ are organic groups and not hydrogen).

Applications De Recherche Scientifique

N,N-diethyl-1-methylsulfinylformamide has several applications in scientific research:

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mécanisme D'action

Target of Action

S-Methyl-N,N-diethylthiocarbamate Sulfoxide (DETC-MeSO), also known as Methyl diethylthiocarbamate sulfoxide, N,N-diethyl-1-methylsulfinylformamide, Detc-meso, or Medtc-sulfoxide, is the active metabolite of disulfiram . Its primary targets are glutamate receptors , specifically the N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in neuronal communication, particularly in the processes of learning and memory .

Mode of Action

DETC-MeSO acts as a partial antagonist of glutamate receptors By doing so, DETC-MeSO can effectively reduce seizures .

Biochemical Pathways

The action of DETC-MeSO affects several biochemical pathways. It has been shown to reduce cell death following hypoxia/reoxygenation and brain infarct size . It also attenuates the proteolysis of αII-spectrin, a process involved in apoptosis . Furthermore, DETC-MeSO influences the expression of various proteins involved in apoptosis and endoplasmic reticulum (ER) stress . It decreases the level of pro-apoptotic proteins and increases the expression of anti-apoptotic and HSP27 proteins .

Pharmacokinetics

The pharmacokinetics of DETC-MeSO involves its metabolism in the liver by several isoforms of Cytochrome P450 (CYP450) and to a lesser extent, flavin monooxygenase (FMO) .

Result of Action

The action of DETC-MeSO results in significant neuroprotection . It reduces both cell death following hypoxia/reoxygenation and brain infarct size . It also improves performance on the neuroscore test, an assessment of neurological function . Moreover, DETC-MeSO can prevent gliosis, a process that results in a non-functioning glial scar in the brain following injury .

Action Environment

The action of DETC-MeSO is influenced by the environment in which it is administered. For instance, in a rat model of stroke, DETC-MeSO was administered subcutaneously for 4 and 8 days with the first injection occurring 1 hour before or 24 hours after reperfusion . This suggests that the timing of administration relative to the onset of a stroke may influence the efficacy of DETC-MeSO.

Analyse Biochimique

Biochemical Properties

S-Methyl-N,N-diethylthiocarbamate Sulfoxide is a pharmacological agent that inhibits the activity of receptor enzymes . It binds to the active site of the enzyme and irreversibly inactivates it by forming a covalent bond with a cysteine residue . It has been shown to selectively and specifically block the NMDA receptor subtype of the glutamate receptors .

Cellular Effects

S-Methyl-N,N-diethylthiocarbamate Sulfoxide has been shown to exert neuroprotective effects against N-methyl-D-aspartate receptor-mediated neurotoxicity . It attenuates glutamate-induced neurotoxicity in rat-cultured primary neurons .

Molecular Mechanism

The compound exerts its effects at the molecular level by blocking the NMDA receptor subtype of the glutamate receptors, thereby attenuating glutamate-induced neurotoxicity . It also inhibits the activity of receptor enzymes by forming a covalent bond with a cysteine residue .

Temporal Effects in Laboratory Settings

It has been shown to greatly reduce cell death following hypoxia/reoxygenation and brain infarct size .

Dosage Effects in Animal Models

The effects of S-Methyl-N,N-diethylthiocarbamate Sulfoxide vary with different dosages in animal models. It has been shown to be effective in reducing seizure when administered subcutaneously for 4 and 8 days with the first injection occurring 1 hour before or 24 hours after reperfusion in the rat middle cerebral artery occlusion stroke model .

Metabolic Pathways

S-Methyl-N,N-diethylthiocarbamate Sulfoxide is involved in the metabolism of Disulfiram (Antabuse), where it is an oxygenated metabolite . It is capable of in vitro inactivation of liver mitochondrial aldehyde dehydrogenase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-methylsulfinylformamide typically involves the reaction of diethylamine with methylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Diethylamine+Methylsulfinyl chloride→N,N-diethyl-1-methylsulfinylformamide+HCl

Industrial Production Methods

Industrial production of N,N-diethyl-1-methylsulfinylformamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-diethyl-1-methylsulfinylformamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted sulfoxides depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-diethyl-1-methylsulfonylformamide: A related compound with a sulfonyl group instead of a sulfinyl group.

N,N-diethyl-1-methylthioformamide: Contains a thio group instead of a sulfinyl group.

Uniqueness

N,N-diethyl-1-methylsulfinylformamide is unique due to its sulfinyl group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .

Propriétés

IUPAC Name |

N,N-diethyl-1-methylsulfinylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-4-7(5-2)6(8)10(3)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSRGOGWCPXJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930906 | |

| Record name | (Diethylamino)(methanesulfinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140703-15-7 | |

| Record name | S-Methyl N,N-diethylthiolcarbamate sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140703157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Diethylamino)(methanesulfinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-METHYL-N,N-DIETHYLTHIOCARBAMOYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6937KA5QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of DETC-MeSO?

A1: DETC-MeSO, or S-Methyl-N,N-diethylthiocarbamate Sulfoxide, is a potent inhibitor of aldehyde dehydrogenase (ALDH), particularly the low Km mitochondrial isoform (ALDH2) [, , ]. This inhibition occurs through irreversible carbamoylation of a cysteine residue at the enzyme's active site [, , ].

Q2: Does DETC-MeSO interact with other targets besides ALDH?

A2: Yes, research shows that DETC-MeSO also interacts with glutamate receptors in the brain, specifically acting as a selective antagonist of NMDA receptors [, ]. This interaction is also believed to occur through carbamoylation of sulfhydryl groups on the receptor [].

Q3: How does DETC-MeSO reach its targets in the brain and liver?

A3: DETC-MeSO itself appears to be capable of crossing the blood-brain barrier []. Interestingly, research suggests a glutathione-mediated mechanism for delivering carbamoyl groups to both brain glutamate receptors and liver aldehyde dehydrogenase [].

Q4: What are the downstream effects of DETC-MeSO's inhibition of ALDH?

A4: Inhibition of ALDH2 by DETC-MeSO leads to the accumulation of acetaldehyde, a toxic metabolite of ethanol, in the blood [, ]. This effect is the basis for the disulfiram-ethanol reaction, which produces unpleasant symptoms intended to discourage alcohol consumption.

Q5: What are the potential therapeutic applications of DETC-MeSO's interaction with NMDA receptors?

A5: Due to its NMDA receptor antagonism, DETC-MeSO exhibits neuroprotective effects in various models of neuronal injury, including stroke and excitotoxicity [, , , ]. It also shows efficacy in preventing seizures induced by NMDA receptor activation [].

Q6: What is the structure of DETC-MeSO?

A6: DETC-MeSO is a sulfoxide derivative of S-methyl N,N-diethylthiolcarbamate. While the provided research does not specify spectroscopic data, its molecular formula is C6H13NO2S2 and its molecular weight is 195.3 g/mol [].

Q7: How is DETC-MeSO metabolized in the body?

A7: DETC-MeSO is a metabolite itself, primarily derived from the metabolism of disulfiram [, ]. Studies show that DETC-MeSO can be further metabolized, with diethyldithiocarbamate methyl ester (DDTC-Me) and S-methyl N,N-diethylthiolcarbamate (DETC-Me) detected in the plasma of rats treated with DETC-MeSO [].

Q8: How does the structure of DETC-MeSO relate to its activity?

A8: While specific structure-activity relationship (SAR) studies for DETC-MeSO are not extensively detailed in the provided research, it's known that the sulfoxide moiety is crucial for its inhibitory activity towards both ALDH2 and NMDA receptors [, ]. Modifications to this group could potentially alter its potency and selectivity.

Q9: How does the metabolism of disulfiram lead to DETC-MeSO formation?

A9: Disulfiram undergoes a series of metabolic transformations to generate DETC-MeSO. Key steps involve reduction to diethyldithiocarbamate (DDTC), methylation to DDTC-methyl ester (DDTC-Me), and subsequent oxidation to DETC-MeSO [, , , ].

Q10: What are the pharmacokinetic properties of DETC-MeSO?

A11: Studies in rats demonstrate that DETC-MeSO is rapidly absorbed and reaches peak plasma concentrations within 30 minutes to 2 hours, depending on the administered compound (DETC-MeSO itself or disulfiram) []. Elimination also appears to be relatively fast, with DETC-MeSO becoming undetectable in plasma within a few hours [, ].

Q11: What is the toxicity profile of DETC-MeSO?

A12: While the provided research focuses on the pharmacological effects of DETC-MeSO, it's important to note that disulfiram, its prodrug, is associated with a range of adverse effects. These can include hepatotoxicity, peripheral neuropathy, and psychiatric symptoms []. It's plausible that DETC-MeSO contributes to some of these toxicities, but further research is needed to establish its specific safety profile.

Q12: What are the potential applications of DETC-MeSO beyond alcoholism and neurological disorders?

A13: Research suggests that DETC-MeSO also inhibits the multidrug resistance P-glycoprotein (P-gp), which is involved in the efflux of various drugs from cells []. This finding suggests potential applications in enhancing the efficacy of chemotherapy by overcoming drug resistance.

Q13: What analytical techniques are used to study DETC-MeSO?

A14: Several analytical methods have been employed to study DETC-MeSO, including high-performance liquid chromatography (HPLC) for separating and quantifying the compound and its metabolites in biological samples [, , ]. Mass spectrometry (MS) techniques, such as MALDI-TOF MS and Q-TOF tandem MS, have been used to identify and characterize DETC-MeSO adducts with proteins like hemoglobin [].

Q14: Are there any computational studies on DETC-MeSO?

A15: While the provided research doesn't delve into computational studies specifically focused on DETC-MeSO, one abstract mentions computational chemistry investigations into the reactivity and binding mode of disulfiram and its metabolites, potentially including DETC-MeSO, with the SARS-CoV-2 main protease (PLpro) []. This suggests the application of computational methods to explore the interactions of DETC-MeSO with various biological targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-5-[(dimethylamino)methylene]2,4,6-(1H,3H,5H)-trioxopryimidine](/img/structure/B14942.png)